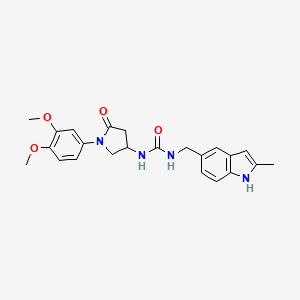
1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by its molecular formula C21H24N2O4 and has a molecular weight of 368.43 g/mol. The structural features include a pyrrolidinone core, a dimethoxyphenyl group, and an indole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives linked to the oxadiazole structure have shown promising results against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer) using the MTT assay method .
In a comparative analysis, certain derivatives demonstrated higher cytotoxicity than standard chemotherapeutic agents, indicating their potential as effective anticancer agents.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Research indicates that similar compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and urease. For example, some synthesized compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against urease compared to a reference standard . This positions the compound as a candidate for further investigation into enzyme inhibition mechanisms.
Antibacterial Activity
Preliminary antibacterial tests have shown that compounds related to This compound exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure–activity relationship (SAR) studies have revealed that modifications in the substituents on the phenyl ring significantly influence antibacterial efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the dimethoxyphenyl and indole groups likely facilitates binding to various receptors or enzymes, modulating their activity and leading to downstream biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated significant tumor growth inhibition in xenograft models when treated with compounds structurally related to our compound of interest.
- Enzyme Inhibition : Another study focused on urease inhibitors derived from similar urea structures showed promise in reducing gastric ulcer formation in animal models.
属性
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14-8-16-9-15(4-6-19(16)25-14)12-24-23(29)26-17-10-22(28)27(13-17)18-5-7-20(30-2)21(11-18)31-3/h4-9,11,17,25H,10,12-13H2,1-3H3,(H2,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXHPIFOKQCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














